molecular formula C9H5F7O B1390385 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol CAS No. 1017778-42-5

2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol

Cat. No. B1390385
M. Wt: 262.12 g/mol
InChI Key: PADSZPQGCXBOSE-UHFFFAOYSA-N
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Description

“2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 1017778-42-5 . It has a molecular weight of 262.13 .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol” consists of a benzyl group (a benzene ring attached to a CH2 group) with two trifluoromethyl groups and one fluorine atom attached to the benzene ring, and a hydroxyl group attached to the CH2 group .


Physical And Chemical Properties Analysis

“2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol” is a solid at room temperature .

Scientific Research Applications

  • Materials Engineering

    • Summary of Application : Fluorine is widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .
    • Results or Outcomes : Many fluorine-containing physiologically active compounds are also employed as pharmaceuticals and agricultural chemicals .
  • Solar Cell Encapsulation

    • Summary of Application : Polyimides with trifluoromethyl substituents are used for solar cell encapsulation with MOFs cluster light diffusers .
    • Results or Outcomes : The use of these polyimides led to a 6.6% enhancement in power conversion efficiency .
  • Synthesis of Antiviral Drugs

    • Summary of Application : Compounds similar to “2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol” are used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .
    • Results or Outcomes : These compounds have been found to have potent inhibitory effects on hepatitis C virus NS5B polymerase .
  • Preparation of Trifluoromethyl Nonaflate

    • Summary of Application : Compounds similar to “2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol” are used for the preparation of trifluoromethyl nonaflate, a useful trifluoromethoxylating agent .
    • Results or Outcomes : The direct conversion of 2,8-bis (trifluoromethoxy)dibenzothiophene to Umemoto reagent IV with triflic anhydride was achieved, albeit in low yield .

properties

IUPAC Name

[2-fluoro-4,6-bis(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F7O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-2,17H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADSZPQGCXBOSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)CO)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236072
Record name 2-Fluoro-4,6-bis(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol

CAS RN

1017778-42-5
Record name 2-Fluoro-4,6-bis(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4,6-bis(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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